5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid

Description

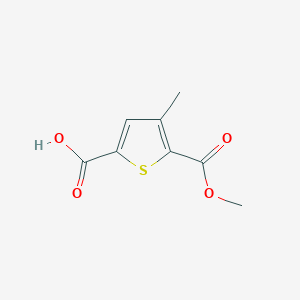

5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid is a substituted thiophene derivative featuring a methoxycarbonyl group at position 5, a methyl group at position 4, and a carboxylic acid at position 2 of the thiophene ring. Its molecular formula is C8H8O4S, with a molecular weight of 212.21 g/mol. The compound is characterized by planar geometry, as confirmed by single-crystal X-ray diffraction studies . The methoxycarbonyl and carboxylic acid groups form dihedral angles of 3.1° and 3.6°, respectively, with the thiophene ring, facilitating intermolecular hydrogen bonding (O–H⋯O) to form centrosymmetric dimers in the crystalline state .

This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules and coordination polymers. Its synthesis typically involves multi-step protocols, including ester hydrolysis and coupling reactions (see Section 3 for synthesis comparisons) .

Properties

IUPAC Name |

5-methoxycarbonyl-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXIBUKFKYBEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400661-53-1 | |

| Record name | 5-(methoxycarbonyl)-4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available thiophene derivatives.

Functional Group Introduction: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Synthesis of Agrochemicals

One of the primary applications of 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid is in the synthesis of herbicides. For instance, it serves as a precursor to thiencarbazone-methyl, a potent herbicide that inhibits acetolactate synthase (ALS) in plants. This inhibition disrupts the biosynthesis of essential amino acids, effectively preventing weed growth. Thiencarbazone-methyl has demonstrated efficacy against various gramineous and broadleaf weeds in agricultural settings, particularly in corn fields .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Mechanism of Action | Target Weeds |

|---|---|---|

| Thiencarbazone-methyl | ALS inhibitor | Crab grass, green bristlegrass, Amaranthus retroflexus |

| Other derivatives | Varies based on structure | Various broadleaf and grassy weeds |

Pharmaceutical Applications

In pharmaceutical research, this compound is explored for its potential role as an intermediate in the synthesis of biologically active compounds. The compound's ability to undergo various chemical transformations makes it suitable for creating diverse molecular frameworks that can be screened for pharmacological activity.

For example, modifications to the thiophene ring or the carboxylic acid functional group can lead to new derivatives with enhanced biological properties. Research has indicated that such modifications can yield compounds with anti-inflammatory and anticancer activities .

Chemical Synthesis and Functionalization

The compound is also utilized in organic synthesis as a building block for constructing more complex molecules. Its functional groups allow for various reactions, including esterification, amidation, and reduction processes. These reactions can be employed to introduce different substituents that enhance the chemical properties or biological activity of the resulting compounds.

Table 2: Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Methyl ester derivatives |

| Amidation | Formation of amides with amines | Various amide derivatives |

| Reduction | Conversion to alcohols or aldehydes | Alcohol derivatives |

Case Studies

Several studies highlight the practical applications of this compound:

-

Case Study 1: Herbicide Development

Research on thiencarbazone-methyl demonstrated its effectiveness in controlling weeds in corn crops while minimizing damage to the crops themselves. The development process involved synthesizing intermediates from this compound, showcasing its significance in agricultural chemistry . -

Case Study 2: Pharmaceutical Screening

A study investigated derivatives synthesized from this compound for their potential anti-cancer properties. Various modifications were made to assess their efficacy against specific cancer cell lines, indicating promising results that warrant further exploration .

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights structural analogs and their key differences:

Key Observations :

Electronic Effects : The methoxycarbonyl group in the target compound enhances electron-withdrawing character compared to 5-arylthiophenes (e.g., 5-(4-fluorophenyl) derivatives), which may influence reactivity in nucleophilic substitutions .

Key Observations :

The target compound’s synthesis avoids transition-metal catalysts (e.g., Pd in Suzuki coupling), simplifying scalability .

Carboxamide derivatives (e.g., benzothiophene-2-carboxamides) require additional coupling steps, increasing synthetic complexity .

Physicochemical Properties

Key Observations :

Biological Activity

5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, characterized by its unique structure that includes a methoxycarbonyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Functional Groups:

- Methoxycarbonyl group : Contributes to the compound's reactivity and solubility.

- Carboxylic acid group : Imparts acidic properties and potential for hydrogen bonding.

These functional groups enhance the compound's ability to interact with biological molecules, making it a candidate for further pharmacological studies.

This compound may interact with various biological targets, including enzymes and receptors. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions , which can modulate the activity of these targets. This capability suggests potential applications in drug development, particularly for compounds that require specific binding interactions for efficacy.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. A study highlighted that certain thiophene derivatives demonstrated significant inhibition against pathogenic bacteria, which could be extrapolated to suggest potential antimicrobial activity for this compound as well .

Anti-inflammatory Potential

The anti-inflammatory properties of thiophene derivatives have been documented, with some studies indicating that modifications in their structure can enhance their therapeutic effects. For example, compounds with carboxylic acid functionalities have been noted for their ability to inhibit pro-inflammatory cytokines in vitro . This suggests that this compound might also exhibit anti-inflammatory effects, warranting further investigation into its mechanisms.

Anticancer Activity

Recent studies have explored the anticancer potential of thiophene derivatives. For example, certain compounds have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines. The structural characteristics of this compound may lend themselves to similar investigations. Preliminary assays could focus on its effects on cell viability and apoptosis in cancer models .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key similarities and differences:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 5-(Methoxycarbonyl)furan-2-carboxylic acid | Furan derivative | Antimicrobial, anti-inflammatory |

| 4-Methylthiophene-2-carboxylic acid | Thiophene derivative | Moderate anticancer activity |

| 5-(Methoxycarbonyl)-2-thiophenecarboxylic acid | Thiophene derivative | Exhibits significant enzyme inhibition |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiophene derivatives, including those structurally related to this compound. The evaluation revealed that modifications influenced both potency and selectivity against specific biological targets .

- Pharmacological Screening : In pharmacological screenings, compounds with similar structures were tested for their effects on cell lines representing different cancer types. Results indicated varying degrees of cytotoxicity, suggesting that structural nuances significantly affect biological outcomes .

- Toxicological Assessments : Toxicity studies conducted on related compounds revealed acceptable safety profiles at therapeutic doses, encouraging further exploration into the safety and efficacy of this compound in clinical settings .

Q & A

Q. What are the common synthetic routes for 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid?

The compound is typically synthesized via multi-step organic reactions. A general approach involves:

- Esterification : Introducing the methoxycarbonyl group through reaction with methanol under acidic or basic catalysis.

- Thiophene Ring Functionalization : Methylation at the 4-position using alkylating agents like methyl iodide in the presence of a base.

- Carboxylic Acid Formation : Hydrolysis of a precursor ester group under controlled acidic or alkaline conditions. For example, similar thiophene derivatives are synthesized using Pd-catalyzed cross-coupling or nucleophilic substitution, followed by purification via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., methoxycarbonyl protons at δ ~3.8–4.0 ppm and carboxylic acid protons as a broad peak).

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch for ester and carboxylic acid groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Elemental Analysis : To confirm empirical formula. Cross-referencing with literature data is essential to validate assignments .

Q. What are the solubility properties and handling precautions for this compound?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and ester groups. Limited solubility in water unless deprotonated.

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a dry, cool environment to prevent ester hydrolysis. Follow protocols for similar thiophene carboxylic acids, which emphasize avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How can crystallographic disorder in the crystal structure of this compound be resolved?

- Software Tools : Use SHELXL for refinement, applying constraints (e.g., SIMU, DELU) to model disordered regions.

- Data Collection : High-resolution X-ray diffraction (≤1.0 Å) improves electron density maps.

- Validation : Check residual density peaks and refine occupancy factors for disordered atoms. For example, SHELX programs are widely used to handle twinning and disorder in small-molecule crystallography .

Q. What strategies optimize low-yield reactions in derivative synthesis (e.g., amidation or sulfonation)?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)) for coupling reactions or Cu-mediated sulfonation.

- Solvent Optimization : Use DMSO or DMF for polar intermediates; switch to THF for less polar steps.

- Temperature Control : Microwave-assisted synthesis at 120–150°C may enhance reaction rates.

- Workup Adjustments : Acid/base extraction or silica gel chromatography to isolate products. A study on similar thiophene derivatives achieved 3% yield improvements by adjusting reaction time and catalyst loading .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl or aryl groups) and test bioactivity.

- Biological Assays : Screen for antimicrobial, anti-inflammatory, or enzyme-inhibition activity. For instance, bis-allyloxy thiophene derivatives showed anti-inflammatory effects in COX-2 inhibition assays .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins.

Q. How should contradictory NMR data (e.g., unexpected splitting) be addressed?

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess hydrogen bonding or aggregation.

- 2D NMR : Use COSY or NOESY to resolve coupling patterns and confirm proton-proton correlations.

- Dynamic Processes : Variable-temperature NMR can identify conformational exchange causing peak broadening.

Q. What crystallization techniques improve single-crystal formation for X-ray analysis?

- Slow Evaporation : Dissolve the compound in a solvent mixture (e.g., ethanol/water) and allow gradual solvent loss.

- Vapor Diffusion : Use a non-solvent (e.g., hexane) diffused into a saturated solution.

- Seeding : Introduce microcrystals to induce controlled growth. SHELX refinement tools are critical for resolving twinning or pseudo-symmetry in challenging crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.